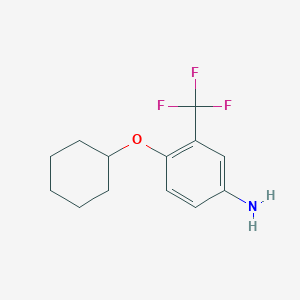
4-Cyclohexyloxy-3-(trifluoromethyl)aniline
描述
4-Cyclohexyloxy-3-(trifluoromethyl)aniline, also known as 4-CO-3-TFMA, is an organic compound with a wide range of applications in scientific research. It is an aromatic amine, with an aromatic ring containing both oxygen and nitrogen atoms, and a trifluoromethyl substituent. The compound is a colorless liquid at room temperature and is soluble in organic solvents. This compound has recently been used in a variety of scientific research applications, including the synthesis of new materials and the study of the mechanism of action of various drugs.
科学研究应用
4-Cyclohexyloxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research. It has been used in the synthesis of novel materials, such as polymers and nanostructures. It has also been used in the study of the mechanism of action of various drugs, including antibiotics and antifungal agents. In addition, it has been used in the study of enzyme-catalyzed reactions, and it has been used as a model compound for the study of the structure and reactivity of aromatic compounds.
作用机制
4-Cyclohexyloxy-3-(trifluoromethyl)aniline is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. The compound can form hydrogen bonds with other molecules, as well as van der Waals forces. These interactions allow the compound to bind to various molecules, such as proteins and enzymes, and can affect the activity of these molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have antifungal and antibacterial activity. In addition, it has been shown to have an anti-inflammatory effect, and it has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
4-Cyclohexyloxy-3-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is insoluble in water, which makes it easier to handle in the laboratory. However, it is also a highly reactive compound, and it can react with other compounds in the laboratory. This can lead to contamination of the reaction mixture, and it can also lead to the formation of unwanted by-products.
未来方向
There are a number of potential future directions for the use of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline in scientific research. It could be used in the development of new materials, such as polymers and nanostructures, as well as in the study of the mechanism of action of various drugs. It could also be used in the study of enzyme-catalyzed reactions, and it could be used as a model compound for the study of the structure and reactivity of aromatic compounds. In addition, it could be used to develop new drugs, and it could be used in the study of the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for the synthesis of organic compounds.
属性
IUPAC Name |
4-cyclohexyloxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h6-8,10H,1-5,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQUEJKIVZEVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172583.png)
![N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172588.png)
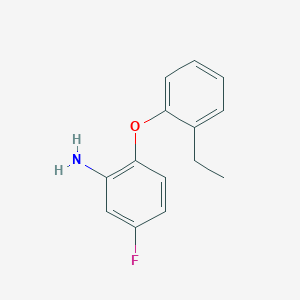
![2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172607.png)
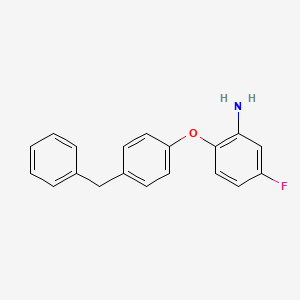
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)
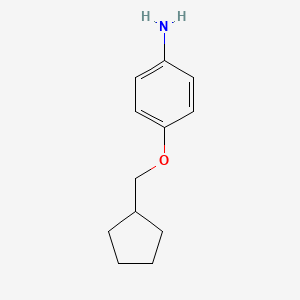
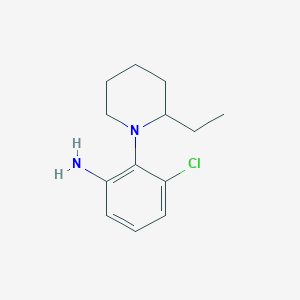
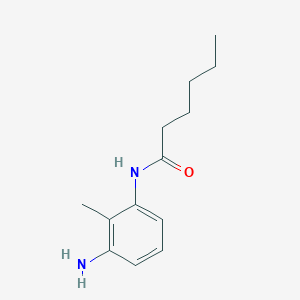

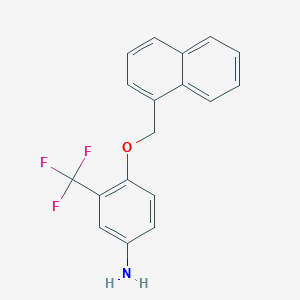
![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
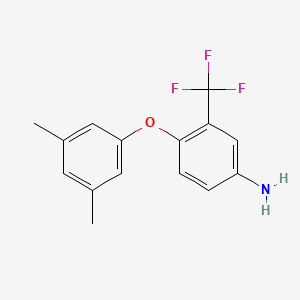
![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)